2,2-Dibromo-2-nitroethanol
Overview
Description
2,2-Dibromo-2-nitroethanol: is an organic compound with the chemical formula C2H3Br2NO3 . It is a colorless to pale yellow liquid or crystalline solid, known for its use as an industrial bactericide and sulfide remover . The compound is characterized by its high density (2.3583 g/cm³) and relatively low melting point (30°C) .
Mechanism of Action
Target of Action
2,2-Dibromo-2-nitroethanol is a powerful antiseptic fungicide . It is widely used across multiple industries, including industrial circulating water, industrial cooling water, electricity, and oil industry . The primary targets of this compound are the thiol-based (R-SH) amino-acids and enzymes present in the cells of microorganisms .
Mode of Action
The mode of action of this compound involves a reaction through its bromine chemistry . It inactivates thiol-based (R-SH) amino-acids and enzymes by converting their functional –SH groups to the oxidised S-S form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the disruption of protein synthesis in microorganisms. By inactivating thiol-based amino acids and enzymes, this compound interferes with the normal functioning of these proteins, leading to the disruption of essential biochemical pathways . This eventually leads to cell death .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of microorganisms. By disrupting the function of cell-surface components and interrupting transport across cell membranes, this compound causes irreversible damage to the cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From Chloral and Bromine:
Step 1: Chloral is reacted with bromine in the presence of water to form 2,2-dibromoacetaldehyde.
Step 2: The 2,2-dibromoacetaldehyde is then nitrated using nitric acid to yield 2,2-dibromo-2-nitroethanol.
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From Tris(hydroxymethyl)nitromethane:
Step 1: Tris(hydroxymethyl)nitromethane is reacted with an alkali in an aqueous solution.
Step 2: The resulting product is then brominated using bromine.
Industrial Production Methods:
The industrial production of this compound typically involves the reaction of tris(hydroxymethyl)nitromethane with an alkali followed by bromination. This method is preferred due to its higher yield and efficiency compared to other methods .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: 2,2-Dibromoacetic acid.
Reduction: 2,2-Dibromoethanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the study of enzyme inhibition and protein interactions due to its reactive bromine atoms .
Medicine:
Industry:
Comparison with Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another brominated nitro compound used as a preservative and antimicrobial agent.
2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in industrial water treatment.
Uniqueness:
2,2-Dibromo-2-nitroethanol is unique due to its dual functionality as both a bactericide and a sulfide remover. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2,2-dibromo-2-nitroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNZAHDAULEOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])(Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073613 | |
Record name | Ethanol, 2,2-dibromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69094-18-4 | |
Record name | 2,2-Dibromo-2-nitroethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromo-2-nitroethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2-dibromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibromo-2-nitroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIBROMO-2-NITROETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Dibromo-2-nitroethanol synthesized?
A1: this compound is formed as an intermediate in the synthesis of bromopicrin (tribromo nitromethane) from 2-nitroethanol and sodium hypobromite. [] This reaction involves multiple steps, with the rate-determining step being the removal of a proton from 2-nitroethanol. []
Q2: Does this compound have any known biological activity?
A2: While the provided research doesn't directly test the biological activity of this compound, it's mentioned as an analogue of bronopol (2-bromo-2-nitropropane-1,3-diol). [] Bronopol and its analogues are known for their antibacterial activity, including against multi-drug resistant bacteria. [] This suggests that this compound might also possess antibacterial properties, but further research is needed to confirm this.
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